2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline
Description
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline is a halogenated aniline derivative with a molecular formula of C₁₂H₉ClF₂N. Its structure features a benzene ring substituted with chlorine (2-position) and fluorine (5-position), while the aniline nitrogen is bonded to a 4-fluorophenyl group.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-(4-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N/c13-11-6-3-9(15)7-12(11)16-10-4-1-8(14)2-5-10/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFBJQZBHDSZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline typically involves the reaction of 2-chloro-5-fluoroaniline with 4-fluoronitrobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic aromatic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs:
2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide (C₁₃H₈ClF₂NO) Structural Differences: Replaces the aniline group with a benzamide moiety. Planarity: The benzamide derivative exhibits a planar arrangement due to conjugation between the carbonyl group and aromatic ring, as shown in its crystal structure . In contrast, the target aniline may adopt a less planar conformation due to steric hindrance from the N-aryl group.
2-Fluoro-5-(trifluoromethyl)aniline (C₇H₅F₄N)
- Substituent Impact : The trifluoromethyl group at the 5-position is more electron-withdrawing than chlorine, significantly reducing electron density on the aromatic ring . This enhances resistance to electrophilic attack but may reduce nucleophilic substitution rates compared to the target compound.
N-(4-Fluorophenyl)ethylidene Aniline Derivatives
- Synthetic Flexibility : Schiff base analogs (e.g., N-(1-(4-fluorophenyl)ethylidene)aniline) demonstrate how substituents on the aniline nitrogen influence stability and crystallinity . The ethylidene group introduces steric bulk, which could hinder packing efficiency compared to the target compound.
Table 1: Structural and Electronic Comparison
Physicochemical Properties
- Solubility : Fluorinated analogs (e.g., isostructural thiazole derivatives in ) often exhibit reduced aqueous solubility due to hydrophobic fluorophenyl groups. The target compound’s solubility may similarly depend on solvent polarity and halogen interactions.
- Melting Points : Crystallographic studies of benzamide derivatives () suggest higher melting points compared to anilines due to stronger intermolecular forces (e.g., hydrogen bonding in amides).
Spectroscopic Characterization
- NMR Challenges : As seen in , overlapping signals and scalar coupling between fluorine and protons complicate NMR analysis of fluorinated anilines . The target compound’s ¹H and ¹⁹F NMR spectra would require advanced techniques (e.g., 2D NMR) for full assignment.
- Crystallography : Single-crystal X-ray diffraction (e.g., ) remains critical for confirming molecular geometry and substituent orientations .
Biological Activity
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of halogen atoms in its structure often enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClF2N, with a molecular weight of approximately 255.67 g/mol. The compound features a chloro and two fluoro substituents on the aromatic rings, which significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and binding affinity, which may lead to increased potency in various biological assays.
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of certain enzymes, which can play a crucial role in disease mechanisms.
- Receptor Binding : Its structure allows for effective binding to various receptors, potentially modulating their activity.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. A significant finding is its cytotoxic effect on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| A172 | 15.3 | Cell cycle arrest |
| AGS | 10.8 | Necrosis |
These results indicate that the compound exhibits selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against several bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | >256 µg/mL |
| S. aureus | >256 µg/mL |
| P. aeruginosa | >256 µg/mL |
The compound did not exhibit significant antimicrobial activity within the tested concentration range, suggesting that its biological effects may be more pronounced in other therapeutic areas.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the aniline structure can significantly impact biological activity:
- Fluorination : The presence of multiple fluorine atoms generally increases the potency due to enhanced lipophilicity.
- Chlorination : The chloro substituent appears to play a role in modulating enzyme interactions, potentially increasing selectivity for certain targets.
Case Studies
A notable case study involved assessing the efficacy of this compound in combination with existing chemotherapeutics. In vitro experiments demonstrated that co-treatment with this compound and standard chemotherapy agents resulted in enhanced cytotoxic effects against resistant cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
